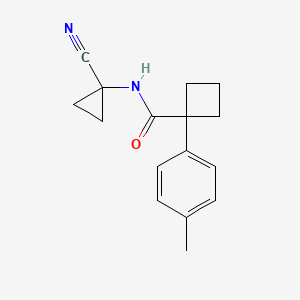
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mechanism of Action
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide may have off-target effects on other enzymes and receptors in the brain, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act on the GABA system such as alcohol and benzodiazepines. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects on other enzymes and receptors in the brain.
Synthesis Methods
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide can be synthesized through a multistep process starting with the reaction of 4-methylbenzylamine with ethyl acrylate to form a substituted cyclobutanone. This intermediate is then reacted with cyanogen bromide to form the nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. Finally, the amine is coupled with 1-cyanocyclopropane carboxylic acid using standard peptide coupling chemistry to yield N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-5-13(6-4-12)16(7-2-8-16)14(19)18-15(11-17)9-10-15/h3-6H,2,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQEISUEUJGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

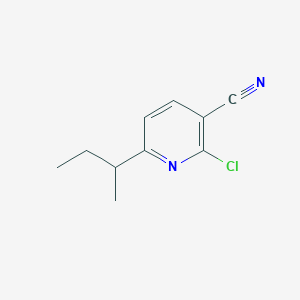
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
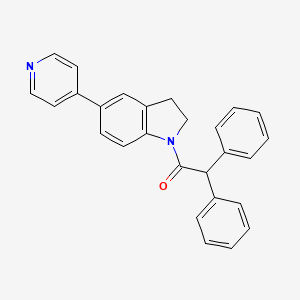

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)
![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
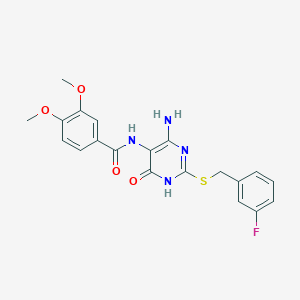
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
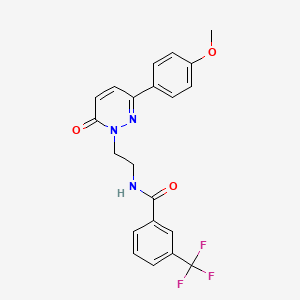

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)